Nucleophilic Aromatic Substitution Reactivity: Bromo vs. Chloro Pyrimidine Aminolysis Rates
In a comparative aminolysis study of corresponding 2-halogeno-, 5-bromo-2-halogeno-, 2-halogeno-4,6-dimethyl-, and 4-halogeno-2,6-dimethyl-pyrimidines, the bromopyrimidine congeners consistently exhibited the highest reactivity within each structural group, with chloropyrimidines being the least reactive. The maximum rate differential observed between bromo- and chloro-pyrimidine substrates was approximately three-fold when measured by time of half-completion (t1/2) values for reactions with isopentylamine and 1,4-dimethylpentylamine [1]. This rate advantage enables (5-bromopyrimidin-2-yl)methanol to achieve equivalent conversion under milder conditions or shorter reaction times compared to the 5-chloro analog.
| Evidence Dimension | Nucleophilic aromatic substitution (SNAr) aminolysis rate |
|---|---|
| Target Compound Data | Bromopyrimidine: highest reactivity (t1/2 shortest within each group) |
| Comparator Or Baseline | Chloropyrimidine: lowest reactivity; up to ~3-fold slower than corresponding bromo analog |
| Quantified Difference | Up to ~3-fold rate advantage for bromopyrimidine over chloropyrimidine |
| Conditions | Aminolysis with isopentylamine and 1,4-dimethylpentylamine; t1/2 measurements |
Why This Matters
The ~3-fold faster SNAr rate of the bromo compound can translate to reduced reaction time, lower temperature requirements, or higher conversion in library synthesis and scale-up campaigns where the chloro analog would require forcing conditions.
- [1] Arantz, B.W. and Brown, D.J. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. J. Chem. Soc. C, 1971, 1889-1891. View Source
